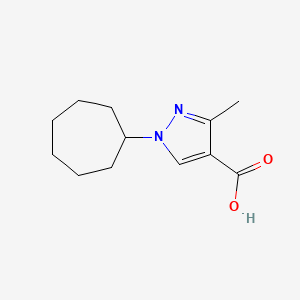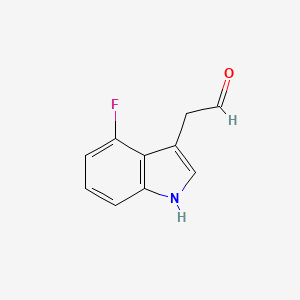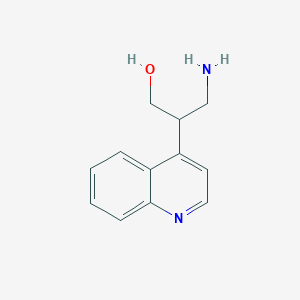
3-Amino-2-(quinolin-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(quinolin-4-yl)propan-1-ol is an organic compound that features a quinoline ring attached to a propanol chain with an amino group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(quinolin-4-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an amino alcohol under controlled conditions. For example, the reaction of 4-chloroquinoline with 3-amino-1-propanol in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
3-Amino-2-(quinolin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinolin-4-ylpropan-1-one.
Reduction: Reduced quinoline derivatives.
Substitution: N-substituted quinoline derivatives.
科学的研究の応用
3-Amino-2-(quinolin-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-2-(quinolin-4-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein function. The quinoline ring structure allows it to intercalate into DNA, disrupting replication and transcription processes .
類似化合物との比較
Similar Compounds
2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol: These compounds have similar structures but different substituents on the quinoline ring, which can alter their biological activity.
7-Chloroquinoline derivatives: These compounds share the quinoline core but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
3-Amino-2-(quinolin-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
3-amino-2-quinolin-4-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-7-9(8-15)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9,15H,7-8,13H2 |
InChIキー |
YCQVOICQCPGFFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


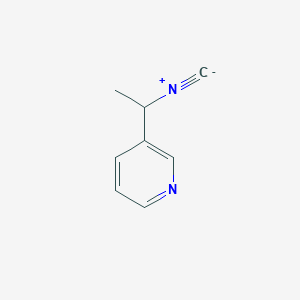


![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)

![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
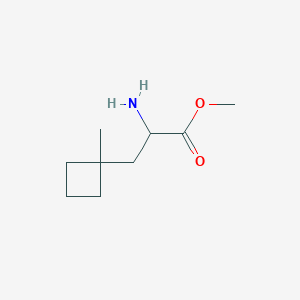

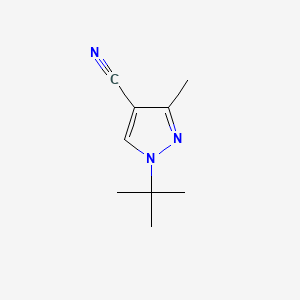
![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
